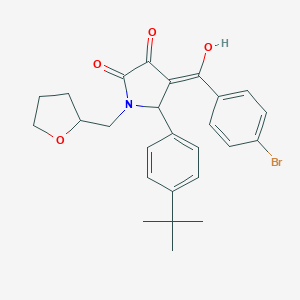
4-(4-bromobenzoyl)-5-(4-tert-butylphenyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-bromobenzoyl)-5-(4-tert-butylphenyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrrolone derivatives and has been found to exhibit a range of biological activities, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of 4-(4-bromobenzoyl)-5-(4-tert-butylphenyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it has been suggested that this compound may exert its biological effects by modulating various signaling pathways in the body, such as the NF-κB and MAPK pathways.
Biochemical and Physiological Effects:
Studies have shown that 4-(4-bromobenzoyl)-5-(4-tert-butylphenyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one exhibits a range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce oxidative stress in cells. Additionally, it has been shown to induce apoptosis in cancer cells and protect neurons from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(4-bromobenzoyl)-5-(4-tert-butylphenyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments include its high potency and selectivity for certain biological targets. However, its limitations include its relatively low solubility in water and the need for specialized equipment and expertise to synthesize and handle this compound.
Direcciones Futuras
There are several future directions for research on 4-(4-bromobenzoyl)-5-(4-tert-butylphenyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one. One potential direction is to investigate its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets in the body. Finally, the development of more efficient and cost-effective methods for synthesizing this compound could facilitate its use in future research and drug development.
Métodos De Síntesis
The synthesis of 4-(4-bromobenzoyl)-5-(4-tert-butylphenyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one involves a multi-step process. The first step involves the condensation of 4-bromoacetophenone with tert-butyl-4-aminobenzoate in the presence of a base to form an intermediate product. This intermediate is then subjected to a series of reactions that involve the addition of various reagents to form the final product.
Aplicaciones Científicas De Investigación
The potential therapeutic applications of 4-(4-bromobenzoyl)-5-(4-tert-butylphenyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one have been investigated extensively in scientific research. This compound has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. Additionally, it has been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Fórmula molecular |
C26H28BrNO4 |
|---|---|
Peso molecular |
498.4 g/mol |
Nombre IUPAC |
(4Z)-4-[(4-bromophenyl)-hydroxymethylidene]-5-(4-tert-butylphenyl)-1-(oxolan-2-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H28BrNO4/c1-26(2,3)18-10-6-16(7-11-18)22-21(23(29)17-8-12-19(27)13-9-17)24(30)25(31)28(22)15-20-5-4-14-32-20/h6-13,20,22,29H,4-5,14-15H2,1-3H3/b23-21- |
Clave InChI |
MDMITAAYFGTESQ-LNVKXUELSA-N |
SMILES isomérico |
CC(C)(C)C1=CC=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)Br)/O)/C(=O)C(=O)N2CC4CCCO4 |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CC4CCCO4 |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CC4CCCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-acetyl-5-(3-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282363.png)
![4-Acetyl-3-hydroxy-1-[2-(1H-indol-3-yl)-ethyl]-5-(3-methoxy-phenyl)-1,5-dihydro-pyrrol-2-one](/img/structure/B282364.png)
![[3-acetyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetonitrile](/img/structure/B282365.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282369.png)
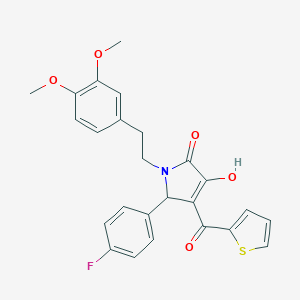

![(3E)-3-[2-(4-bromophenyl)-2-oxoethylidene]-6-methylpiperazin-2-one](/img/structure/B282372.png)
![(3E)-3-[2-(4-chlorophenyl)-2-oxoethylidene]-6-methylpiperazin-2-one](/img/structure/B282373.png)
![4-(4-bromobenzoyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282376.png)
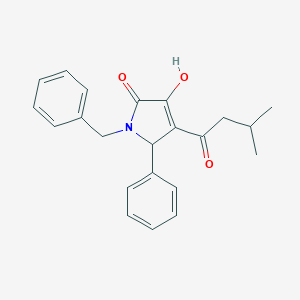
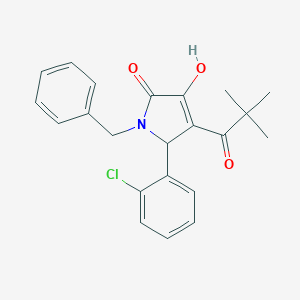
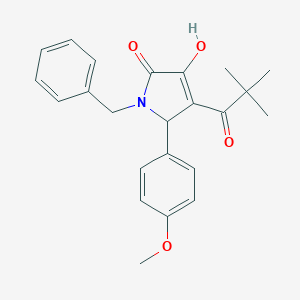

![5-(2-fluorophenyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282385.png)